2-(4-Methylquinolin-2-yl)sulfanylacetonitrile
Overview
Description
2-(4-Methylquinolin-2-yl)sulfanylacetonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents . This compound features a quinoline ring substituted with a methyl group at the 4-position and a sulfanylacetonitrile group at the 2-position.
Mechanism of Action
Target of Action
Acetonitrile, 2-[(4-methyl-2-quinolinyl)thio]- is a complex compound that contains an acetonitrile group and a thiazole group . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazoles generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Without specific information on Acetonitrile, 2-[(4-methyl-2-quinolinyl)thio]-, it’s difficult to say which biochemical pathways it might affect. Thiazoles are known to affect a variety of pathways due to their diverse biological activities .
Result of Action
Thiazoles have been reported to have antitumor and cytotoxic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylquinolin-2-yl)sulfanylacetonitrile typically involves the reaction of 4-methylquinoline with a suitable thiol and a nitrile source. One common method is the nucleophilic substitution reaction where 4-methylquinoline is treated with a thiol, such as thioglycolic acid, in the presence of a base like sodium hydroxide. The resulting intermediate is then reacted with a nitrile source, such as acetonitrile, under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylquinolin-2-yl)sulfanylacetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the quinoline ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-(4-Methylquinolin-2-yl)sulfanylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of quinoline derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-Hydroxyquinoline: Another quinoline derivative with significant pharmaceutical applications.
2-Methylquinoline: Similar structure but lacks the sulfanylacetonitrile group, leading to different chemical properties and applications.
Uniqueness
2-(4-Methylquinolin-2-yl)sulfanylacetonitrile is unique due to the presence of both the sulfanyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-8-12(15-7-6-13)14-11-5-3-2-4-10(9)11/h2-5,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAGEYVSGDPACT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322046 | |
Record name | 2-(4-methylquinolin-2-yl)sulfanylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7521-23-5 | |
Record name | 2-(4-methylquinolin-2-yl)sulfanylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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